molecular formula C8H12ClNSe B14326482 2-Phenylselanylethanamine;hydrochloride CAS No. 106929-79-7

2-Phenylselanylethanamine;hydrochloride

Cat. No.: B14326482
CAS No.: 106929-79-7
M. Wt: 236.61 g/mol
InChI Key: FPPMWZBBBUYZBY-UHFFFAOYSA-N
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Description

2-Phenylselanylethanamine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a selenium atom, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylselanylethanamine;hydrochloride typically involves the reaction of phenylselenol with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Phenylselanylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Corresponding selenides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Phenylselanylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenylselanylethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is believed to be responsible for its potential antioxidant and anticancer effects. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: Similar structure but lacks the selenium atom.

    Phenylselenol: Contains selenium but lacks the ethanamine group.

    Selenomethionine: An amino acid containing selenium, structurally different but functionally similar in terms of selenium content.

Uniqueness

2-Phenylselanylethanamine;hydrochloride is unique due to the presence of both a phenyl group and a selenium atom, which imparts distinct chemical and biological properties

Properties

CAS No.

106929-79-7

Molecular Formula

C8H12ClNSe

Molecular Weight

236.61 g/mol

IUPAC Name

2-phenylselanylethanamine;hydrochloride

InChI

InChI=1S/C8H11NSe.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

FPPMWZBBBUYZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CCN.Cl

Origin of Product

United States

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